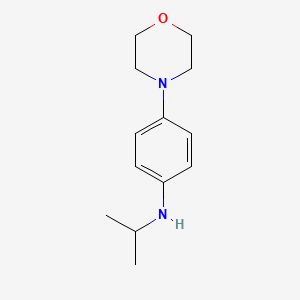
4-(morpholin-4-yl)-N-(propan-2-yl)aniline
説明
4-(morpholin-4-yl)-N-(propan-2-yl)aniline is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Morpholin-4-yl)-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.
Target Interactions
Research indicates that compounds with similar morpholine structures often interact with key proteins involved in cellular processes. Notable targets include:
- Cathepsin F : A protease involved in protein degradation.
- Serine/threonine-protein kinase Chk1 : A critical regulator of the cell cycle.
These interactions suggest that this compound could modulate cellular functions related to protein turnover and cell cycle progression.
Biochemical Pathways
The modulation of these targets may influence several biochemical pathways, including:
- Protein degradation : Affecting cellular homeostasis.
- Cell cycle regulation : Potentially leading to alterations in cell proliferation and apoptosis.
Antimycobacterial Activity
A related study demonstrated that derivatives of morpholine compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides showed promising results in vitro against various strains, including drug-resistant isolates. The percentage reduction in relative light units (RLU) indicated substantial antimycobacterial activity, especially for specific derivatives .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. The findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .
Case Studies and Research Findings
- Antimycobacterial Studies :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetic Properties :
Data Tables
| Compound | Activity Type | Target/Pathway | Result |
|---|---|---|---|
| 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazide | Antimycobacterial | M. tuberculosis | Significant reduction in RLU |
| This compound | Cytotoxicity | A549 lung cancer cells | Induces apoptosis at low doses |
特性
IUPAC Name |
4-morpholin-4-yl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZBSJRPNJGDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















